![molecular formula C27H38AgClN2 B3030157 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver CAS No. 873297-19-9](/img/no-structure.png)

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

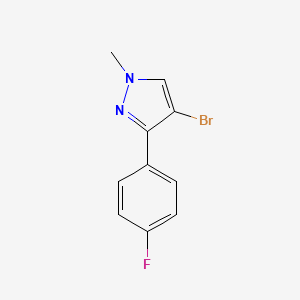

The synthesis of imidazole derivatives is not explicitly detailed in the provided papers. However, the structure of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene·BH3, as mentioned in the first paper, suggests that the synthesis of such compounds typically involves the formation of the imidazole ring followed by the introduction of substituents at the 1 and 3 positions of the imidazole ring . The synthesis process is likely to involve multiple steps, including condensation reactions and the use of borane complexes.

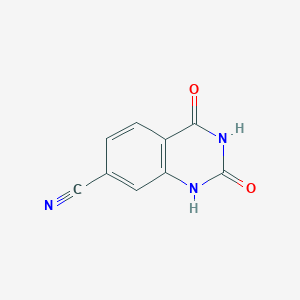

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The first paper describes the structure of a related compound, where the imidazole ring is substituted with trimethylphenyl groups . This suggests that the compound would also have bulky substituents on the imidazole ring, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can be quite varied, depending on the substituents attached to the imidazole ring. The first paper does not provide specific details on the chemical reactions of the compound studied, but it does mention the presence of dihydrogen bonds, which could play a role in its reactivity . The second paper discusses the importance of certain functional groups for the antibacterial activity of imidazole derivatives . This implies that the compound may also exhibit specific reactivity patterns based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The first paper mentions that the compound studied forms a high melting solid and exhibits a head-to-tail alignment of molecular dipoles in the solid state . This suggests that 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver may also form a solid with a high melting point and exhibit specific intermolecular interactions. The presence of di(propan-2-yl)phenyl groups is likely to make the compound bulky and may affect its solubility and melting point.

科学的研究の応用

Catalysis in Organic Synthesis:

- L–Au–X catalysts, incorporating ligands like 1,3-bis(2,6-di-isopropylphenyl)-imidazol-2-ylidene, have shown promising results in the hydration of alkynes under solvent- and acid-free conditions, suggesting potential in green chemistry applications (Gatto et al., 2018).

Material Science and Chemistry:

- Synthesis of imidazole derivatives, including variants of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride, has shown promising results in producing nucleophilic carbenes. These compounds have potential applications in ionic liquids and material chemistry (Gorodetsky et al., 2004).

- Bisimidazole derivatives have been studied for their potential as solvated complexes and inclusion hosts in crystalline structures, suggesting applications in the design of new materials (Felsmann et al., 2012).

Electrochemical and Optical Properties:

- The study of imidazole derivatives for their corrosion inhibition properties on mild steel in acidic solutions reveals their potential application in material protection and engineering (Prashanth et al., 2021).

- Imidazole-based compounds have been explored for their luminescent properties in ruthenium complexes, indicating potential uses in photophysical applications (Mondal et al., 2017).

Synthetic Chemistry and Pharmacology:

- Imidazole compounds have been synthesized with potential antimicrobial activities, suggesting their applicability in developing new pharmaceuticals (Shankerrao et al., 2017).

作用機序

Target of Action

It is used as a reagent in the synthesis of nhc copper (i) complexes bearing dipyridylamine ligands . These complexes are potential candidates for organic light-emitting diode applications .

Mode of Action

It is used as a reagent in the synthesis of various compounds, suggesting it may interact with its targets to form new bonds and structures .

Biochemical Pathways

Its use in the synthesis of nhc copper (i) complexes suggests it may play a role in the luminescent properties of these complexes .

Pharmacokinetics

As a synthetic reagent, its bioavailability would likely depend on the specific conditions of the reaction it’s used in .

Result of Action

The compound is used in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands . These complexes exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications .

Action Environment

The action, efficacy, and stability of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver would be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

将来の方向性

The future directions of this compound are promising. It is an important synthon in the development of new drugs . It is also used in the generation of an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids . More detailed future directions can be found in various scientific publications .

特性

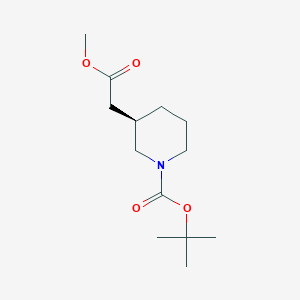

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver involves the reaction of 2,6-di(propan-2-yl)aniline with glyoxal in the presence of ammonium acetate to form 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole. This intermediate is then reacted with silver chloride to form the final product.", "Starting Materials": [ "2,6-di(propan-2-yl)aniline", "glyoxal", "ammonium acetate", "silver chloride" ], "Reaction": [ "Step 1: 2,6-di(propan-2-yl)aniline is reacted with glyoxal in the presence of ammonium acetate to form 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole.", "Step 2: The intermediate 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole is then reacted with silver chloride to form 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver." ] } | |

CAS番号 |

873297-19-9 |

製品名 |

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver |

分子式 |

C27H38AgClN2 |

分子量 |

533.9 g/mol |

IUPAC名 |

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver |

InChI |

InChI=1S/C27H38N2.Ag.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,17H2,1-8H3;;1H/q;+1;/p-1 |

InChIキー |

YFNYNZOWUDZMFM-UHFFFAOYSA-M |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag] |

正規SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)

![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)

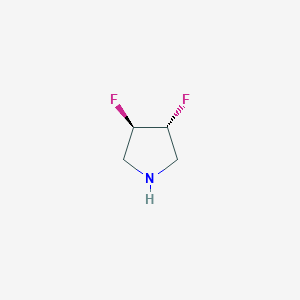

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)